molecular formula C20H24FN3O6S B11249868 N1-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide

N1-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No.: B11249868
M. Wt: 453.5 g/mol
InChI Key: LHUFWJQADXPEPQ-UHFFFAOYSA-N
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Description

N-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]-N’-[2-(MORPHOLIN-4-YL)ETHYL]ETHANEDIAMIDE is a complex organic compound characterized by the presence of fluorobenzenesulfonyl, furan, and morpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]-N’-[2-(MORPHOLIN-4-YL)ETHYL]ETHANEDIAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-fluorobenzenesulfonyl chloride and furan-2-yl ethylamine. These intermediates undergo a series of reactions, including nucleophilic substitution and amidation, to form the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]-N’-[2-(MORPHOLIN-4-YL)ETHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring yields furanones, while reduction of the sulfonyl group results in sulfides.

Scientific Research Applications

N-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]-N’-[2-(MORPHOLIN-4-YL)ETHYL]ETHANEDIAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]-N’-[2-(MORPHOLIN-4-YL)ETHYL]ETHANEDIAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]-N’-[2-(4-METHOXYPHENYL)ETHYL]ETHANEDIAMIDE
  • N-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]-N’-[2-(FURAN-2-YL)ETHYL]ETHANEDIAMIDE

Uniqueness

N-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]-N’-[2-(MORPHOLIN-4-YL)ETHYL]ETHANEDIAMIDE is unique due to the presence of the morpholine group, which imparts specific chemical and biological properties. This distinguishes it from similar compounds and makes it valuable for certain applications where these properties are desired.

Properties

Molecular Formula

C20H24FN3O6S

Molecular Weight

453.5 g/mol

IUPAC Name

N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(2-morpholin-4-ylethyl)oxamide

InChI

InChI=1S/C20H24FN3O6S/c21-15-3-5-16(6-4-15)31(27,28)18(17-2-1-11-30-17)14-23-20(26)19(25)22-7-8-24-9-12-29-13-10-24/h1-6,11,18H,7-10,12-14H2,(H,22,25)(H,23,26)

InChI Key

LHUFWJQADXPEPQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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